molecular formula C16H23NO3 B1326026 Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate CAS No. 951886-04-7

Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate

Cat. No.: B1326026
CAS No.: 951886-04-7
M. Wt: 277.36 g/mol
InChI Key: BZAOIVGZJPYYBE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate is an organic compound with the molecular formula C16H23NO3. It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the diethylamino group.

Major Products

    Oxidation: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid.

    Reduction: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate involves its interaction with various molecular targets. The diethylamino group can interact with enzymes and receptors, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
  • Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate
  • 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid

Uniqueness

Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its diethylamino group provides a site for nucleophilic substitution, while the ester group allows for hydrolysis and other reactions.

Properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-17(5-2)14-9-7-13(8-10-14)15(18)11-12-16(19)20-6-3/h7-10H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOIVGZJPYYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257434
Record name Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-04-7
Record name Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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